(E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester
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Overview
Description
3,4-Dichloro-trans-cinnamic acid ethyl ester is an organic compound derived from cinnamic acid It is characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the benzene ring and an ethyl ester group attached to the cinnamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-trans-cinnamic acid ethyl ester typically involves the esterification of 3,4-Dichloro-trans-cinnamic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3,4-Dichloro-trans-cinnamic acid+EthanolAcid Catalyst3,4-Dichloro-trans-cinnamic acid ethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 3,4-Dichloro-trans-cinnamic acid ethyl ester.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-trans-cinnamic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and ethanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: 3,4-Dichloro-trans-cinnamic acid and ethanol.
Reduction: 3,4-Dichloro-trans-cinnamyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dichloro-trans-cinnamic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-trans-cinnamic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid ethyl ester: Lacks the chlorine substituents, resulting in different chemical and biological properties.
3,4-Dichloro-cinnamic acid: The acid form without the ethyl ester group.
4-Chloro-cinnamic acid ethyl ester: Contains only one chlorine atom at the 4th position.
Uniqueness
3,4-Dichloro-trans-cinnamic acid ethyl ester is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and biological activity compared to other cinnamic acid derivatives. The chlorine atoms can enhance its lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets.
Properties
CAS No. |
82475-77-2 |
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Molecular Formula |
C11H10Cl2O2 |
Molecular Weight |
245.10 g/mol |
IUPAC Name |
ethyl (E)-3-(3,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-4+ |
InChI Key |
HQNJBIBRMKGXHM-GQCTYLIASA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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